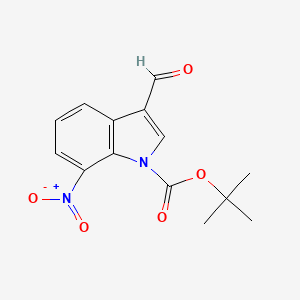

1-Boc-7-Nitro-3-formylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-7-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKYBDSQTIHFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654311 | |

| Record name | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-97-3 | |

| Record name | 1,1-Dimethylethyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Formylation of 1-Boc-7-nitroindole

Synthesis of 1-Boc-7-nitro-3-formylindole: Mechanism, Protocol, and Optimization

Executive Summary

3-formylindoles are pivotal intermediates in medicinal chemistry, serving as precursors for a multitude of biologically active compounds.[1] The synthesis of this compound presents a unique chemical challenge, requiring the introduction of a formyl group onto an indole nucleus that is significantly deactivated by two electron-withdrawing groups: the N1-Boc protector and the C7-nitro substituent. This guide provides an in-depth analysis of the Vilsmeier-Haack reaction as the method of choice for this transformation. We will dissect the reaction mechanism, explain the critical role of the substituents in directing the reaction's regioselectivity and influencing reactivity, and present a detailed, field-tested experimental protocol. Furthermore, this document offers insights into process optimization and troubleshooting, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 3-Formylindoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and natural products.[2] The introduction of a formyl (-CHO) group at the C3 position unlocks a vast potential for synthetic diversification. This aldehyde functionality is a versatile handle for subsequent C-C and C-N bond-forming reactions, reductions, and as a directing group for further C-H functionalization.[3]

The target molecule, this compound, is of particular interest. The 7-nitroindole moiety is a key building block for various therapeutic agents, and its unique electronic "push-pull" structure makes it valuable in materials science.[2][4] The N-Boc group provides crucial protection of the indole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents. Successfully achieving C3-formylation on this electron-deficient substrate is a key step in the synthesis of complex molecules with potential therapeutic applications.

Selecting the Optimal Formylation Strategy

While several methods exist for indole formylation, the Vilsmeier-Haack reaction is overwhelmingly the most effective and reliable for this specific substrate.[5][6] Let's briefly consider an alternative to understand this choice.

-

The Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium. It is primarily effective for electron-rich phenols and anilines, proceeding via ortho-aminomethylation followed by hydrolysis.[7][8] Its application to a deactivated indole system like 1-Boc-7-nitroindole would likely result in no reaction or extremely low yields due to the electrophilicity of the intermediate being insufficient to overcome the deactivated ring.

-

The Vilsmeier-Haack Reaction: This reaction utilizes a potent electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10] The high electrophilicity of the Vilsmeier reagent makes it capable of reacting with even electron-poor aromatic systems, rendering it the ideal choice for our target transformation.[11][12]

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process can be broken down into three primary stages.

Stage 1: Formation of the Vilsmeier Reagent DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10] This is the active formylating agent.

Stage 2: Electrophilic Aromatic Substitution The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[13] This is typically the rate-determining step. The C3 position of indole is the most nucleophilic, leading to high regioselectivity.[14] An iminium ion intermediate is formed, and rearomatization of the indole ring occurs.[13]

Stage 3: Hydrolysis The final step involves the aqueous work-up, where the iminium ion is hydrolyzed to yield the desired this compound.

-

N1-Boc Group: The tert-butoxycarbonyl (Boc) group is an essential protecting group. While it is electron-withdrawing through resonance, it serves two vital functions: it prevents N-formylation, a common side reaction with unprotected indoles, and it sterically and electronically directs the electrophilic attack to the C3 position. It is generally stable to the Vilsmeier conditions, but can be cleaved under excessively harsh acidic environments or high temperatures.[15][16][17]

-

C7-Nitro Group: The nitro group is a powerful electron-withdrawing group that significantly deactivates the entire indole ring system towards electrophilic attack.[18] This deactivation means that more forcing conditions (e.g., slightly elevated temperatures or longer reaction times) may be necessary compared to the formylation of an unsubstituted indole.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the Vilsmeier-Haack formylation of nitroindoles and can be adapted as needed.[19]

| Reagent/Material | Formula | M. Wt. ( g/mol ) | Notes |

| 1-Boc-7-nitroindole | C₁₃H₁₄N₂O₄ | 262.26 | Starting Material |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent, handle with care (moisture sensitive, corrosive) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, as solvent and reagent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | For quenching |

| Brine | NaCl (aq) | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Silica Gel | SiO₂ | - | For column chromatography |

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 volumes relative to the starting material).

-

Vilsmeier Reagent Formation: Cool the DMF to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C. A solid may form. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Addition of Indole: Dissolve 1-Boc-7-nitroindole (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. The deactivating effect of the nitro group often necessitates mild heating to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice.

-

Hydrolysis and Neutralization: Stir the aqueous mixture vigorously. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). This step hydrolyzes the iminium intermediate and neutralizes excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Workflow Visualization

The overall experimental process can be visualized as follows:

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficient activation (temperature too low). Deactivated substrate. Impure or wet reagents/solvents. | Increase reaction temperature incrementally (e.g., to 60-70 °C). Increase reaction time. Use freshly distilled POCl₃ and anhydrous DMF. |

| De-Boc Protection | Reaction temperature too high or reaction time too long. Excessively acidic conditions during work-up. | Maintain the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating. Ensure prompt and efficient neutralization during work-up. |

| Formation of Side Products | Incomplete hydrolysis of the iminium intermediate. Reaction with impurities. | Ensure vigorous stirring during quenching and neutralization. Use high-purity starting materials and reagents. |

| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the solvent system for column chromatography (e.g., using a shallower gradient or adding a small percentage of dichloromethane). |

Conclusion

The Vilsmeier-Haack reaction provides a robust and regioselective method for the synthesis of this compound from 1-Boc-7-nitroindole. A thorough understanding of the reaction mechanism and the electronic impact of the N-Boc and C7-nitro substituents is crucial for success. The deactivating nature of the nitro group necessitates carefully optimized conditions, often requiring mild heating to achieve full conversion. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably synthesize this valuable intermediate, paving the way for the development of novel therapeutics and functional materials.

References

- BenchChem. (2025).

- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube.

- BenchChem. (2025).

- ACS Omega. (2025).

- BenchChem. (2025).

- Cambridge University Press. (n.d.). Duff Reaction.

- Wikipedia. (n.d.). Duff reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Duff reaction.

- National Institutes of Health. (n.d.).

- International Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Wikipedia. (n.d.). Bartoli indole synthesis.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- ResearchGate. (2025).

- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

- RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.

- Semantic Scholar. (n.d.). Notes - Synthesis of 7-Nitroindole.

- National Institutes of Health. (2023).

- Organic & Biomolecular Chemistry. (2022).

- ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Defense Technical Information Center. (n.d.).

- BenchChem. (2025). Understanding the Electronic Properties of 7-Nitroindole for Materials Science: An In-depth Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. jk-sci.com [jk-sci.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Boc-7-nitro-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of 1-Boc-7-nitro-3-formylindole in Medicinal Chemistry

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, this compound emerges as a highly functionalized and strategically valuable intermediate. Its unique trifecta of substituents—a Boc-protected nitrogen, a nitro group on the benzene ring, and a formyl group at the C3 position—renders it a versatile building block for the synthesis of complex molecular architectures.

The tert-butoxycarbonyl (Boc) group offers a robust and readily cleavable means of protecting the indole nitrogen, preventing unwanted side reactions and enabling precise downstream modifications. The electron-withdrawing 7-nitro group profoundly influences the electronic character of the indole ring system, modulating its reactivity and often serving as a key pharmacophoric element or a precursor to an amino group for further derivatization.[1] The 3-formyl group is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, paving the way for the introduction of diverse functional groups and the construction of elaborate side chains.

This technical guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a pyrrole and a benzene ring, forming the indole core. The key functional groups are strategically positioned to influence the molecule's reactivity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₅ | Inferred |

| Molecular Weight | 290.27 g/mol | Inferred |

| Appearance | Likely a yellow or brown powder | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical synthetic pathway involves the initial synthesis of 7-nitroindole, followed by Boc protection of the indole nitrogen, and finally, formylation at the C3 position.

Step 1: Synthesis of 7-Nitroindole

Direct nitration of indole is often challenging due to the high reactivity of the pyrrole ring, which can lead to a mixture of products and polymerization.[3] A more controlled and reliable method involves the nitration of indoline followed by aromatization.

Experimental Protocol: Synthesis of 7-Nitroindole

-

Protection and Nitration:

-

Indoline is first protected, for example, as N-acetylindoline.

-

The protected indoline is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid at low temperatures, which directs the nitro group to the 7-position.

-

-

Deprotection and Aromatization:

-

The resulting N-acetyl-7-nitroindoline is then deprotected and aromatized to yield 7-nitroindole. This can often be achieved by treatment with a base.

-

Step 2: Boc Protection of 7-Nitroindole

The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of 1-Boc-7-nitroindole

-

To a solution of 7-nitroindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove the catalyst and any unreacted Boc₂O.

-

The organic layer is dried and concentrated to yield 1-Boc-7-nitroindole, which can be purified by column chromatography if necessary.

Step 3: Vilsmeier-Haack Formylation of 1-Boc-7-nitroindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds, including indoles.[4][5][6][7] The reaction introduces a formyl group at the C3 position of the indole ring.

Experimental Protocol: Synthesis of this compound

-

In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

To this pre-formed reagent, add a solution of 1-Boc-7-nitroindole in DMF dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

The reaction is then quenched by pouring it into a mixture of ice and aqueous sodium hydroxide or sodium acetate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the C2-H, a singlet for the aldehyde proton (around 10 ppm), and a singlet for the nine protons of the Boc group (around 1.6 ppm). The aromatic protons will be influenced by the electron-withdrawing nitro group. For the related 7-nitroindole-3-carboxaldehyde, characteristic NMR data is available.[8] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and formyl groups, as well as distinct signals for the carbons of the indole ring. |

| IR Spectroscopy | The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1670 cm⁻¹) and the urethane of the Boc group (around 1730 cm⁻¹).[9] Additionally, characteristic bands for the N-O stretching of the nitro group will be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the Boc group, the formyl group, and the nitro group. |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key functional groups.

-

The 3-Formyl Group: This aldehyde functionality is a prime site for nucleophilic addition reactions. It can readily undergo condensation reactions with amines to form imines, Wittig reactions to form alkenes, and reduction to an alcohol or oxidation to a carboxylic acid.

-

The 7-Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. However, it can be readily reduced to an amino group, providing a handle for further functionalization, such as acylation or diazotization.

-

The 1-Boc Group: The Boc protecting group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the free indole N-H.[10][11]

The compound should be stored in a cool, dry place, protected from light, to prevent potential degradation. Nitroaromatic compounds can be sensitive to light and heat.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

The 7-nitroindole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a valuable therapeutic target. The 7-nitroindole core is a key pharmacophore for nNOS inhibition.

Furthermore, 7-nitroindole derivatives have shown promise as anticancer agents.[1] They can exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the targeting of unique DNA structures. For instance, some nitroindole derivatives have been shown to stabilize G-quadruplex DNA structures in the promoter regions of oncogenes, thereby downregulating their expression.[1]

This compound serves as a crucial starting material for the synthesis of libraries of 7-nitroindole derivatives. The formyl group at the C3 position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry. Its well-defined structure and the distinct reactivity of its functional groups provide a robust platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for researchers aiming to unlock the full potential of this important building block in the quest for novel therapeutics.

References

-

Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed. (URL: [Link])

-

Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis. (URL: [Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link])

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: [Link])

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Publications. (URL: [Link])

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: )

-

Indole N‐Boc deprotection method development - ResearchGate. (URL: [Link])

-

Mass spectral studies of nitroindole compounds | TSI Journals. (URL: [Link])

-

Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (URL: [Link])

-

A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC. (URL: [Link])

-

1-Boc-7-azaindole-3-carboxaldehyde - Amerigo Scientific. (URL: [Link])

-

Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (URL: [Link])

-

Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. (URL: [Link])

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (URL: [Link])

-

English - Economic and Social Council. (URL: [Link])

-

1-BOC-7-AZAINDOLE-3-CARBOXALDEHYDE - Research Scientific. (URL: [Link])

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL: [Link])

-

1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. 7-NITROINDOLE-3-CARBOXALDEHYDE(10553-14-7) 1H NMR [m.chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 1-Boc-7-nitro-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-7-nitro-3-formylindole, systematically named tert-butyl 3-formyl-7-nitro-1H-indole-1-carboxylate, is a specialized indole derivative of significant interest in medicinal chemistry and organic synthesis. The strategic placement of the nitro group at the 7-position and the formyl group at the 3-position, combined with the Boc protecting group on the indole nitrogen, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its chemical identity, synthesis, and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Supplier Information

A precise understanding of the chemical properties of a compound is fundamental for its effective utilization in research and development. The key identifiers and commercial availability of this compound are summarized below.

| Property | Value |

| Chemical Name | tert-butyl 3-formyl-7-nitro-1H-indole-1-carboxylate |

| Common Name | This compound |

| CAS Number | 914348-97-3[1][2] |

| Molecular Formula | C14H14N2O5[2] |

| Molecular Weight | 290.27 g/mol |

Table 1: Chemical Identification of this compound

Several chemical suppliers offer this compound, facilitating its accessibility for research purposes. Notable suppliers include:

Researchers are advised to request certificates of analysis from suppliers to ensure the purity and identity of the compound.

Synthesis of this compound: A Strategic Approach

Experimental Workflow: A Plausible Synthetic Pathway

The following diagram outlines a logical workflow for the synthesis of this compound.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Protection of the Indole Nitrogen

The initial step involves the protection of the nitrogen atom of the indole ring with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions on the nitrogen during subsequent electrophilic substitution reactions.

-

Protocol: To a solution of indole in an aprotic solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until completion.

-

Causality: The Boc group is an excellent protecting group for the indole nitrogen as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

Step 2: Formylation at the C3 Position

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings like indoles at the C3 position.

-

Protocol: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) at low temperatures. The protected 1-Boc-indole is then added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, followed by hydrolysis to yield 1-Boc-3-formylindole.

-

Causality: The Vilsmeier reagent is a potent electrophile that selectively attacks the electron-rich C3 position of the indole ring. The Boc protecting group deactivates the nitrogen, further favoring C3 substitution.

Step 3: Regioselective Nitration at the C7 Position

The final and most challenging step is the regioselective nitration at the C7 position. The directing effects of the existing substituents on the indole ring play a critical role in achieving the desired isomer.

-

Protocol: The nitration of 1-Boc-3-formylindole can be attempted using a variety of nitrating agents. A standard approach involves the use of a mixture of nitric acid and sulfuric acid at low temperatures. However, to achieve higher regioselectivity and avoid harsh acidic conditions that might cleave the Boc group, milder nitrating agents could be explored.

-

Causality and Trustworthiness: The electron-withdrawing nature of both the Boc group and the formyl group at the 3-position will direct the incoming electrophile (the nitronium ion, NO2+) to the C6 and C4 positions, with some substitution also possible at the C7 position. Achieving high regioselectivity for the 7-nitro isomer may require careful optimization of reaction conditions, including temperature, reaction time, and the choice of nitrating agent and solvent. The literature on the regioselective synthesis of other substituted nitroindoles can provide valuable insights for optimizing this step. For instance, the use of trifluoroacetyl nitrate has been reported for the regioselective nitration of N-Boc-indole to the 3-position, highlighting the potential of tailored nitrating agents.[3]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The presence of the nitro group, a known pharmacophore in many drugs, and the reactive formyl group provides multiple avenues for chemical modification and library generation.

Signaling Pathway Implications

While specific signaling pathways modulated by this compound itself are not extensively documented, its derivatives have the potential to interact with various biological targets. The nitroindole moiety is a key feature in molecules designed to target specific enzymes and receptors.

Caption: Logical workflow from this compound to a lead compound.

Potential Therapeutic Areas

Derivatives of nitroindoles have been explored for a variety of therapeutic applications, suggesting potential avenues of research for compounds synthesized from this compound:

-

Anticancer Agents: The nitro group can be a key feature in compounds designed to have cytotoxic effects on cancer cells.

-

Antimicrobial Agents: Indole derivatives are known to possess antibacterial and antifungal properties.

-

Enzyme Inhibitors: The indole scaffold can be modified to fit into the active sites of various enzymes, leading to their inhibition.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its defined chemical identity, commercial availability, and the plausible synthetic routes outlined in this guide provide a solid foundation for its use in the design and synthesis of novel therapeutic agents. The versatility of its functional groups allows for the creation of diverse chemical libraries, which can be screened for activity against a wide range of biological targets, ultimately contributing to the advancement of drug discovery and development.

References

-

PubChem. tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate. [Link]

-

Ma, D., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367. [Link]

Sources

1H NMR and 13C NMR spectral data for 1-Boc-7-nitro-3-formylindole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Boc-7-nitro-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development for the unambiguous structural elucidation of synthesized molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted indole derivative of interest in medicinal chemistry. We will dissect the spectral features, including chemical shifts (δ), coupling constants (J), and signal multiplicities, to provide a definitive structural assignment. This document serves as a technical resource, detailing the causality behind spectral patterns and providing field-proven protocols for data acquisition.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. In the case of this compound, three key functional groups modulate the electronic environment and, consequently, the NMR spectrum:

-

1-Boc Group (tert-butyloxycarbonyl): A common amine-protecting group, its presence is readily confirmed by characteristic signals in both ¹H and ¹³C NMR spectra.[2][3] Its bulk and electronic nature influence the conformation and reactivity of the indole ring.

-

7-Nitro Group: A strong electron-withdrawing group, it significantly deshields nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[4]

-

3-Formyl Group: The aldehyde functionality is also electron-withdrawing and introduces a highly deshielded aldehyde proton signal, a key diagnostic peak in the ¹H NMR spectrum.[5]

Understanding the interplay of these substituents is crucial for verifying the successful synthesis and purity of the target compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The analysis involves evaluating the chemical shift, integration (the relative number of protons), and multiplicity (splitting pattern) of each signal.[6][7]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR data for this compound, typically recorded in a solvent like CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-10 (Formyl) | 10.1 - 10.3 | Singlet (s) | - | 1H |

| H-2 | 8.6 - 8.8 | Singlet (s) | - | 1H |

| H-4 | 8.3 - 8.5 | Doublet (d) | ~8.0 | 1H |

| H-6 | 8.1 - 8.3 | Doublet (d) | ~7.5 | 1H |

| H-5 | 7.4 - 7.6 | Triplet (t) | ~7.8 | 1H |

| Boc (tert-butyl) | 1.6 - 1.8 | Singlet (s) | - | 9H |

Rationale for Assignments

-

Formyl Proton (H-10): The aldehyde proton is the most deshielded proton in the spectrum, appearing as a sharp singlet above 10 ppm due to the strong electron-withdrawing nature of the carbonyl group.[5]

-

Indole Protons (H-2, H-4, H-5, H-6):

-

H-2: This proton is adjacent to the electron-withdrawing formyl group and the carbamate nitrogen, leading to a significant downfield shift. It appears as a singlet as it has no adjacent protons to couple with.[8]

-

H-4: This proton experiences strong deshielding from the adjacent nitro group at position 7, placing it far downfield. It appears as a doublet due to coupling with H-5.

-

H-6: This proton is also deshielded by the ortho-nitro group. It appears as a doublet from coupling with H-5.

-

H-5: Positioned between H-4 and H-6, this proton's signal is split into a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

-

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group give rise to a large, sharp singlet in the upfield region of the spectrum (1.6-1.8 ppm).[2] This signal is a definitive indicator of successful Boc protection.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[6]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-10 (Formyl Carbonyl) | 185 - 187 |

| C-9 (Boc Carbonyl) | 148 - 150 |

| C-7a | 138 - 140 |

| C-2 | 137 - 139 |

| C-7 | 134 - 136 |

| C-3a | 128 - 130 |

| C-4 | 126 - 128 |

| C-6 | 122 - 124 |

| C-5 | 120 - 122 |

| C-3 | 118 - 120 |

| C-8 (Boc Quaternary) | 85 - 87 |

| Boc Methyls | 28 - 29 |

Rationale for Assignments

-

Carbonyl Carbons (C-10, C-9): The formyl carbonyl carbon (C-10) is highly deshielded and appears furthest downfield.[8] The Boc carbonyl carbon (C-9) also resonates at a high chemical shift, typically around 150 ppm.[3]

-

Aromatic Carbons (C-2 to C-7a): The chemical shifts of the indole ring carbons are influenced by the substituents. The nitro group at C-7 causes a downfield shift for C-7 and adjacent carbons. The formyl group at C-3 similarly affects its neighboring carbons. Carbons directly attached to nitrogen (C-2, C-7a) appear at characteristic shifts for heteroaromatic systems.

-

Boc Group Carbons: The quaternary carbon (C-8) of the Boc group is typically found around 85-87 ppm, while the three equivalent methyl carbons resonate in the upfield region around 28 ppm.[3]

Experimental Protocols

NMR Sample Preparation

A self-validating protocol ensures data reproducibility and quality.

-

Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and has a residual solvent peak that does not overlap with key analyte signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the tube to ensure the solution is homogeneous.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm.[7]

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Structural Confirmation Diagram

The following diagram illustrates the molecular structure of this compound with key proton and carbon assignments for NMR analysis.

Caption: Structure of this compound with atom numbering.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The characteristic signals of the Boc protecting group, the formyl proton, and the substitution pattern on the aromatic ring serve as reliable diagnostic markers. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently verify the identity and purity of this and related indole derivatives, ensuring the integrity of subsequent research and development efforts.

References

- BenchChem. (2025).

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.

- Kubicki, M., et al. (2026). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society.

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Mondal, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. [Link]

Sources

Mass Spectrometry Analysis of 1-Boc-7-nitro-3-formylindole: A Methodological Whitepaper

An In-depth Technical Guide

Abstract

1-Boc-7-nitro-3-formylindole serves as a critical intermediate in medicinal chemistry and synthetic biology, where its purity and structural integrity are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides an indispensable tool for the rapid and accurate characterization of this molecule. This guide offers a comprehensive, in-depth exploration of the mass spectrometry analysis of this compound. Moving beyond rote protocols, this paper delves into the causal reasoning behind methodological choices, from sample preparation and ionization source optimization to the predictive interpretation of fragmentation patterns. We present detailed experimental workflows, validated protocols, and predictive data to empower researchers, scientists, and drug development professionals in achieving robust and reliable analytical outcomes.

The Analyte: Understanding this compound

1.1. Chemical Profile and Significance

This compound is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in pharmacology, while the nitro group serves as a key precursor for further chemical modifications, and the formyl group enables a variety of subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen ensures regioselectivity in subsequent reactions but also introduces specific analytical considerations due to its lability. Accurate characterization is crucial to confirm identity and purity, as side-products or residual starting materials can compromise downstream applications.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₅ |

| Molecular Weight | 290.27 g/mol |

| Core Structure | Indole |

| Key Functional Groups | Boc-protecting group, Nitro group, Formyl (Aldehyde) group |

| Primary Application | Synthetic Intermediate in Pharmaceutical R&D |

1.2. The Analytical Imperative for Mass Spectrometry

Mass spectrometry is the cornerstone for analyzing synthetic intermediates like this compound for several reasons:

-

Specificity: It provides an exact molecular weight, offering definitive confirmation of the target compound against potential isomers or byproducts.

-

Sensitivity: MS can detect and identify trace-level impurities that may be missed by other techniques like NMR or TLC.

-

Structural Information: Tandem mass spectrometry (MS/MS) elucidates the compound's structure by breaking it into constituent fragments, confirming the connectivity of its functional groups.

Foundational Strategy: The LC-MS/MS Workflow

For a moderately polar and potentially thermally labile compound like this, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. It provides separation, sensitive ionization, and structural confirmation in a single, integrated workflow.

2.1. The Integrated Analytical Workflow

The process involves introducing a prepared sample into an LC system for chromatographic separation, followed by ionization in an ESI source, and subsequent analysis by one or more mass analyzers.

2.2. Rationale for Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for this compound because it transfers molecules from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation in the source. This preserves the molecular ion for MS1 analysis, which is critical for confirming molecular weight. Given the compound's structure, both positive and negative ionization modes are viable and should be explored:

-

Positive Ion Mode ([M+H]⁺): The nitrogen atom on the indole ring is a site of protonation. This mode is generally robust for nitrogen-containing heterocycles.

-

Negative Ion Mode ([M-H]⁻): The electron-withdrawing nitro group acidifies the N-H proton of a deprotected indole, but with the Boc group present, deprotonation is less likely. However, the overall electron-deficient aromatic system can stabilize a negative charge, making this mode potentially useful and worth investigating.[1][2]

Experimental Protocol: Sample Preparation and Chromatography

A robust and reproducible result begins with meticulous sample preparation. The goal is to fully dissolve the analyte, remove interfering contaminants, and dilute to a concentration suitable for the instrument's dynamic range.

3.1. Reagents and Materials

| Reagent/Material | Grade | Purpose |

| This compound | ≥95% Purity | Analyte |

| Acetonitrile (ACN) | LC-MS Grade | Organic Solvent / Mobile Phase |

| Methanol (MeOH) | LC-MS Grade | Solvent |

| Water | LC-MS Grade | Aqueous Mobile Phase |

| Formic Acid (FA) | LC-MS Grade | Mobile Phase Additive (Proton Source) |

| 2 mL Autosampler Vials | Glass, with PTFE septa | Sample Containment |

| 0.22 µm Syringe Filters | PTFE or Nylon | Particulate Removal |

3.2. Step-by-Step Protocol for Standard Solution

This protocol is designed to create a standard solution for direct infusion or LC-MS analysis. The primary causality for these steps is to ensure the analyte is fully solubilized and free of particulates that could clog the system.[3][4]

-

Stock Solution (1 mg/mL):

-

Accurately weigh ~1.0 mg of this compound.

-

Transfer to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of Methanol. Vortex for 30 seconds until fully dissolved. This serves as the primary stock.

-

-

Working Solution (10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a clean tube.

-

Add 990 µL of 50:50 Acetonitrile:Water. This dilution brings the analyte into a typical concentration range for modern mass spectrometers.

-

-

Final Preparation for Analysis:

3.3. Recommended LC Parameters

A standard reversed-phase method will provide excellent retention and peak shape.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for moderately polar compounds. The short length allows for rapid analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides a proton source to promote [M+H]⁺ ion formation in positive ESI mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic eluent with good UV transparency and MS compatibility. |

| Gradient | 5% B to 95% B over 5 min | A gradient ensures that the analyte elutes as a sharp peak and cleans the column of late-eluting impurities. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |

Structural Elucidation: Predicting and Interpreting MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion (the "precursor") and subjecting it to collision-induced dissociation (CID) to generate "product" ions. The resulting fragmentation pattern is a molecular fingerprint.

4.1. Key Fragmentation Drivers

The fragmentation of this compound is dictated by its functional groups, with cleavage occurring at the weakest bonds or leading to the most stable products.

-

Boc Group: Extremely labile. It readily loses isobutylene (56 Da) or the entire tert-butyl group (57 Da). A subsequent loss of CO₂ (44 Da) from the remaining carbamic acid is also highly characteristic. The total loss of the Boc group (C₅H₉O₂) is 100 Da.

-

Nitro Group: Nitroaromatics are known to exhibit characteristic losses of NO (30 Da) and, more commonly, NO₂ (46 Da).[1][6]

-

Formyl Group: Aldehydes typically lose carbon monoxide (CO, 28 Da).[7]

-

Indole Core: The indole ring itself is quite stable, but can undergo fragmentation, such as the loss of HCN (27 Da), after the primary functional groups have been cleaved.[8]

4.2. Predicted Fragmentation Pathways (Positive Ion Mode)

The MS/MS spectrum of the [M+H]⁺ ion at m/z 291.09 is predicted to be dominated by the facile loss of fragments from the Boc group.

4.3. Table of Predicted Fragments

This table summarizes the key ions expected in the MS/MS spectrum, which serve as diagnostic markers for the compound's structure.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss | Structural Assignment |

| 291.09 ([M+H]⁺) | 235.03 | 56.06 | C₄H₈ (Isobutylene) | Loss from Boc group |

| 191.03 | 100.06 | C₅H₉O₂ (Boc group) | Deprotected 7-nitro-3-formylindole | |

| 191.03 | 163.04 | 27.99 | CO | Loss of formyl group |

| 145.04 | 45.99 | NO₂ | Loss of nitro group | |

| 145.04 | 117.06 | 27.99 | CO | Loss of formyl group from intermediate |

Trustworthiness Insight: The presence of the m/z 235 -> m/z 191 transition (a loss of 44 Da) is a hallmark of a Boc-protected amine or related structure and provides extremely high confidence in the presence of this protecting group. Similarly, the loss of 46 Da from the deprotected indole confirms the presence of the nitro substituent.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a robust process when approached with a foundational understanding of the molecule's chemical properties. This guide establishes a comprehensive framework based on LC-ESI-MS/MS, which provides definitive molecular weight confirmation and detailed structural insights through predictable fragmentation patterns.

For optimal results, researchers should:

-

Prioritize Sample Purity: Begin with clean, well-prepared samples, using LC-MS grade solvents and filtering prior to injection.

-

Employ Reversed-Phase LC: Utilize a C18 column with an acidic mobile phase modifier (formic acid) to ensure good peak shape and promote efficient protonation.

-

Analyze in Both Ionization Modes: While positive mode is predicted to be superior, exploring negative mode can sometimes reveal complementary information.

-

Leverage MS/MS for Confirmation: Do not rely solely on the molecular ion. Use the predicted fragmentation patterns—especially the characteristic losses from the Boc and nitro groups—as a self-validating system to confirm the structure with high confidence.

By integrating these principles and protocols, scientists can ensure the accurate and reliable characterization of this vital synthetic intermediate, thereby enhancing the integrity and success of their research and development endeavors.

References

-

Gao, H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]

-

Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Weiß, S., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]

-

Muddassir, M., et al. (2022). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available at: [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Available at: [Link]

-

Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

A Technical Guide to the Solubility Profile of 1-Boc-7-nitro-3-formylindole in Organic Solvents

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Boc-7-nitro-3-formylindole, a key intermediate in synthetic organic chemistry. The solubility of a compound is a critical physicochemical parameter that dictates its utility in reaction setups, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for solubility determination, and offers an analysis of expected solubility trends in a range of common organic solvents. The methodologies and interpretations provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively assess and leverage the solubility characteristics of this and similar compounds.

Introduction to this compound

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. The specific functional groups of this compound—the tert-butyloxycarbonyl (Boc) protecting group, the electron-withdrawing nitro group, and the reactive formyl (aldehyde) group—make it a versatile building block for the synthesis of more complex molecules.

Understanding its solubility is paramount for practical application. Poor solubility can lead to challenges in achieving desired reaction concentrations, complications in chromatographic purification, and difficulties in handling and formulation. Conversely, a well-characterized solubility profile enables rational solvent selection, optimizing reaction conditions and improving process efficiency.

Compound Physicochemical Properties:

-

Molecular Formula: C₁₄H₁₄N₂O₅

-

Molecular Weight: 290.27 g/mol

-

Structure:

-

An indole core.

-

A Boc group at the 1-position (indole nitrogen).

-

A nitro group at the 7-position.

-

A formyl group at the 3-position.

-

-

Key Features for Solubility:

-

Polar Groups: The nitro (NO₂) and formyl (CHO) groups are strongly polar and can act as hydrogen bond acceptors.

-

Hydrogen Bond Donors: The molecule lacks strong hydrogen bond donors (like -OH or -NH).

-

Lipophilic Regions: The indole ring and the bulky, non-polar tert-butyl group of the Boc protecting group contribute to its lipophilic (hydrophobic) character.

-

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplified expression of the thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Polarity and Dielectric Constant: A solvent's polarity is its ability to solvate polar or charged species. The dielectric constant is a quantitative measure of this polarity.[5] Polar solvents, such as alcohols and DMSO, have high dielectric constants and are effective at dissolving polar solutes. Non-polar solvents like hexane have low dielectric constants and are better suited for dissolving non-polar, lipophilic solutes.[6][7]

-

Hydrogen Bonding: The ability of a solvent or solute to act as a hydrogen bond donor or acceptor is a powerful driver of solubility.[8] Solvents like ethanol can both donate and accept hydrogen bonds (protic), while solvents like acetone can only accept them (aprotic).[9][10] this compound has hydrogen bond accepting sites (the oxygen atoms of the nitro, formyl, and Boc groups) but no strong donors.

-

Dispersion Forces: These are weaker, non-polar interactions that are significant for the solubility of non-polar compounds in non-polar solvents.[11] The aromatic indole ring and the alkyl portion of the Boc group will interact favorably with non-polar solvents like toluene and hexane via these forces.[12][13]

Based on its structure, this compound is expected to exhibit highest solubility in polar aprotic solvents that can interact with its polar functional groups without requiring the solute to act as a hydrogen bond donor. Moderate solubility is anticipated in polar protic solvents and some non-polar aromatic solvents, with the lowest solubility expected in highly non-polar aliphatic solvents.

Experimental Methodology for Solubility Profiling

To ensure trustworthy and reproducible data, a standardized protocol is essential. The Shake-Flask Method, adapted from the OECD Test Guideline 105, is a robust and widely accepted technique for determining the saturation solubility of a compound.[14][15][16][17][18]

Materials and Equipment

-

This compound (purity >98%)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Selected organic solvents (analytical grade)

Step-by-Step Protocol

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create a calibration curve covering the expected concentration range. Analyze each standard by HPLC and plot the peak area against concentration.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining solubility via the Shake-Flask method.

Caption: Shake-Flask Solubility Determination Workflow.

Illustrative Solubility Profile of this compound

The following table presents a set of illustrative data that a researcher might expect to obtain from the protocol described above. These values are based on theoretical principles and are intended for guidance and comparative purposes.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility Category | Illustrative Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Very Soluble | > 150 |

| Acetone | 20.7 | Freely Soluble | ~95 | |

| Ethyl Acetate | 6.02 | Soluble | ~40 | |

| Polar Protic | Ethanol | 24.6 | Soluble | ~30 |

| Chlorinated | Dichloromethane (DCM) | 9.1 | Freely Soluble | ~110 |

| Aromatic | Toluene | 2.4 | Sparingly Soluble | ~8 |

| Non-polar | n-Hexane | 1.9 | Practically Insoluble | < 0.1 |

Data sourced from various references for solvent properties.[5][19][20][21]

Analysis and Interpretation of Results

The illustrative data align with the theoretical principles of solubility.

-

High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO is predictable. DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, which allows it to effectively solvate the polar nitro, formyl, and carbonyl groups of the solute.[22][23][24][25][26] Dichloromethane and acetone also demonstrate high solvating power.[10][27][28][29][30][31][32][33][34][35] Their polarity and ability to engage in dipole-dipole interactions with the solute are key.

-

Moderate Solubility in Polar Protic Solvents: Ethanol, a polar protic solvent, shows good but lesser solubility compared to the top-tier aprotic solvents.[8][9][36][37][38] While it can form hydrogen bonds, the energy cost of disrupting ethanol's own extensive hydrogen-bonding network to accommodate the solute, which cannot reciprocate as a hydrogen bond donor, results in slightly less favorable solvation.

-

Variable Solubility in Less Polar Solvents: Ethyl acetate, being moderately polar, is a reasonably good solvent.[39][40][41][42] Toluene, an aromatic hydrocarbon, can interact favorably with the indole ring system through π-π stacking, affording some limited solubility.[11][12][43][44]

-

Poor Solubility in Non-polar Aliphatic Solvents: The very low solubility in hexane is expected.[6][7][13][45][46] As a non-polar aliphatic solvent, hexane's interactions are limited to weak dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the crystalline solid.

The relationship between solvent properties and the resulting solubility can be visualized as follows:

Caption: Solute-Solvent Interaction Logic.

Conclusion

The solubility profile of this compound is a critical dataset for its effective use in research and development. This guide has established the theoretical basis for its solubility, provided a robust, self-validating experimental protocol for its determination, and presented an analysis of the expected outcomes. The compound is predicted to be highly soluble in polar aprotic solvents like DMSO and DCM, moderately soluble in polar protic solvents like ethanol, and poorly soluble in non-polar aliphatic solvents like hexane. This information enables scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel chemical entities.

References

-

logP - octanol-water partition coefficient calculation. Molinspiration.

-

Ethanol - Solubility of Things. Solubility of Things.

-

Toluene - Solubility of Things. Solubility of Things.

-

Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Columbus Chemical Industries.

-

Ethanol's remarkable properties. Nedstar.

-

Hexane - Solubility of Things. Solubility of Things.

-

Dichloromethane | Solubility of Things. Solubility of Things.

-

Ethyl Acetate - Solubility of Things. Solubility of Things.

-

A Guide into What Is Water Solubility of Acetone. Echemi.

-

Acetone: Properties, Uses, and Safety. International Industrial Mall.

-

Ethyl acetate. chemeurope.com.

-

Acetone: The Versatile Solvent. Lab Pro Inc.

-

Dichloromethane (DCM): Properties, Uses, and Safety Guide. China Amines.

-

Ethanol. Wikipedia.

-

The Complete Guide to Ethyl Acetate / Ethyl Ethanoate. APC Pure.

-

Ethanol. BYJU'S.

-

Ethyl acetate. Wikipedia.

-

Toluene. Wikipedia.

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

-

Hexane Solvent: Properties, Applications, Benefits, Environmental Impact, and Recycling. Solvchem.

-

Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs.

-

OECD 105. Phytosafe.

-

What Is Ethyl Acetate Solubility In Water? Let's Dive in. ECHEMI.com.

-

Toluene. Sciencemadness Wiki.

-

Hexane: Structure, Properties, Uses & Health Effects Explained. Vedantu.

-

Dimethyl sulfoxide. Wikipedia.

-

Acetone- Formula, Structure, Properties and Applications. Allen Overseas.

-

Hexane. Sciencemadness Wiki.

-

Dimethyl sulfoxide - Solubility of Things. Solubility of Things.

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.

-

Acetone. Wikipedia.

-

Dichloromethane Solvent Properties. macro.lsu.edu.

-

Test No. 105: Water Solubility. OECD.

-

Hexane. Wikipedia.

-

Solubility testing in accordance with the OECD 105. FILAB.

-

Toluene Solvent Properties | Specification | Applications | Uses. MCB Books.

-

Dimethyl sulfoxide. American Chemical Society.

-

Calculation of Octanol/Water Partition Coefficients (logP) using Artificial Neural Networks and Connection Matrices. ResearchGate.

-

What Is Dichloromethane?. Brenntag.

-

Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov.

-

Toluene. PubChem - NIH.

-

Alcohol - Boiling Point, Solubility, Flammability. Britannica.

-

cLogP Calculation. Organic Chemistry Portal.

-

Test No. 105: Water Solubility. OECD.

-

Calculating the Partition Coefficients of Organic Solvents in Octanol/ Water and Octanol/Air. ACS Publications.

-

OECD 105 - Water Solubility. Situ Biosciences.

-

Solvent Physical Properties. University of Michigan.

-

Polarity of Solvents. MilliporeSigma.

-

Properties of Common Organic Solvents. University of Minnesota.

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.

Sources

- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]

- 8. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Acetone: Properties, Uses, and Safety – International Industrial Mall [industrial-mall.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Toluene - Sciencemadness Wiki [sciencemadness.org]

- 13. Hexane - Sciencemadness Wiki [sciencemadness.org]

- 14. OECD 105 - Phytosafe [phytosafe.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. Solvent Physical Properties [people.chem.umass.edu]

- 20. www1.chem.umn.edu [www1.chem.umn.edu]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. ptacts.uspto.gov [ptacts.uspto.gov]

- 25. acs.org [acs.org]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. environex.net.au [environex.net.au]

- 28. solubilityofthings.com [solubilityofthings.com]

- 29. echemi.com [echemi.com]

- 30. labproinc.com [labproinc.com]

- 31. chinaamines.com [chinaamines.com]

- 32. Acetone- Formula, Structure, Properties and Applications. [allen.in]

- 33. Acetone - Wikipedia [en.wikipedia.org]

- 34. Dichloromethane Solvent Properties [macro.lsu.edu]

- 35. One moment, please... [chemicals.co.uk]

- 36. nedstar.com [nedstar.com]

- 37. Ethanol - Wikipedia [en.wikipedia.org]

- 38. byjus.com [byjus.com]

- 39. Ethyl_acetate [chemeurope.com]

- 40. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 41. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 42. echemi.com [echemi.com]

- 43. Toluene - Wikipedia [en.wikipedia.org]

- 44. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 45. maratek.com [maratek.com]

- 46. Hexane - Wikipedia [en.wikipedia.org]

The Art of Directed Reactivity: A Technical Guide to Electrophilic Substitution on the 1-Boc-7-Nitroindole Scaffold

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1-Boc-7-nitroindole scaffold is a key heterocyclic motif in contemporary drug discovery, offering a synthetically versatile platform for the development of novel therapeutic agents. The strategic placement of the electron-withdrawing nitro group at the 7-position and the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen creates a unique electronic and steric environment. This guide provides an in-depth exploration of the principles and practices governing electrophilic substitution reactions on this scaffold. We will delve into the mechanistic underpinnings of regioselectivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 1-Boc-7-Nitroindole Core

Indole and its derivatives are ubiquitous in biologically active natural products and pharmaceuticals. The 7-nitroindole moiety, in particular, has garnered significant attention as a privileged structure in medicinal chemistry. The presence of the nitro group at the C7 position profoundly influences the molecule's electronic properties, modulating its reactivity and biological interactions. Protecting the indole nitrogen with a Boc group not only enhances solubility in organic solvents but also plays a crucial role in directing the outcome of subsequent chemical transformations. Understanding the interplay between these two substituents is paramount for the rational design and synthesis of novel 7-nitroindole-based compounds.

The Foundation: Synthesis of the 1-Boc-7-Nitroindole Scaffold